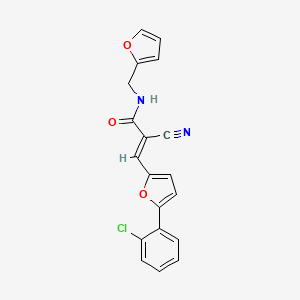![molecular formula C16H19N3O3 B2384294 N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide CAS No. 2199510-20-6](/img/structure/B2384294.png)
N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide is a compound that features a pyrrolidinone ring, which is a common structural motif in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide typically involves the construction of the pyrrolidinone ring followed by the functionalization of the phenyl and propanamide groups. One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the amide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the phenyl ring or amide group.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide can be compared with other similar compounds, such as:
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidinone ring structure and may exhibit similar biological activities.
Proline derivatives: These compounds also contain a pyrrolidine ring and are known for their diverse biological activities.
Pyrrolizines: These compounds have a similar nitrogen-containing ring structure and are studied for their pharmacological properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which can lead to distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-14(20)17-10-9-15(21)18-12-5-7-13(8-6-12)19-11-3-4-16(19)22/h2,5-8H,1,3-4,9-11H2,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCDHSPGTLCZEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1=CC=C(C=C1)N2CCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2384213.png)
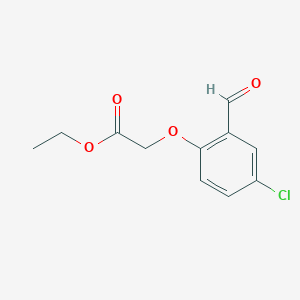
![5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2384216.png)
![N-(4-chlorophenyl)-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2384218.png)
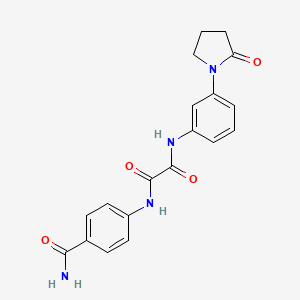
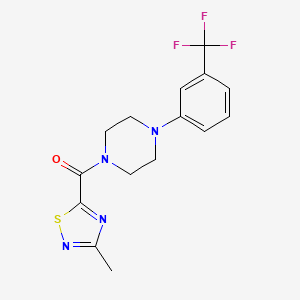
![[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanesulfonyl chloride](/img/structure/B2384222.png)
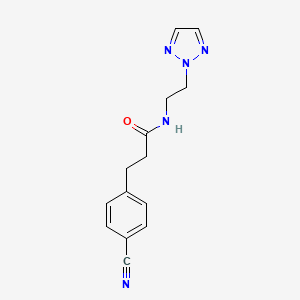

![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B2384226.png)
![1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2384227.png)
![1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-2-METHYLPIPERIDINE](/img/structure/B2384229.png)
![3-(((4-(3-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2384230.png)
